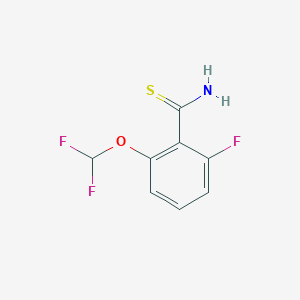

2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide (DFMFCA) is an organic compound that has recently been studied for its potential applications in scientific research. DFMFCA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments for its unique properties.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Imaging Agents

Fluorescent probes play a pivotal role in biological studies and clinical diagnostics. Researchers have harnessed the simplicity, sensitivity, and selectivity of these probes to detect specific chemical substances and explore physiological processes at the cellular level. In particular, long-wavelength fluorescent probes have found applications in in vivo imaging, disease diagnosis, and theranostics (such as fluorogenic prodrugs). The development of novel sensing agents and materials has enabled the detection of ions, small organic molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events .

Medicinal Chemistry and Drug Discovery

The unique structural features of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide make it an attractive candidate for drug design. Medicinal chemists explore its potential as a scaffold for developing new pharmaceuticals. By modifying its functional groups, researchers can create analogs with improved pharmacokinetic properties, enhanced binding affinity, and reduced toxicity. The compound’s fluorine atoms and sulfur-containing group may contribute to its bioactivity .

Materials Science and Organic Electronics

Organic semiconductors are crucial components in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The electron-withdrawing difluoromethoxy group in this compound could enhance charge transport properties, making it valuable for designing efficient organic electronic materials. Researchers investigate its incorporation into conjugated polymers and small molecules to optimize device performance .

Photocatalysis and Green Chemistry

Photocatalysts facilitate chemical reactions under light irradiation. The electron-deficient nature of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide suggests its potential as a photocatalyst. Researchers explore its use in synthetic transformations, including C–H functionalization, cross-coupling reactions, and oxidative processes. Harnessing light energy for sustainable chemical synthesis aligns with green chemistry principles .

Agrochemicals and Crop Protection

The compound’s fluorine atoms and sulfur-containing moiety may confer pesticidal or herbicidal properties. Agrochemical researchers investigate its effectiveness against pests, weeds, or plant diseases. By understanding its mode of action and optimizing its structure, scientists aim to develop environmentally friendly crop protection agents .

Materials for Optical Sensing and Imaging

Given its potential as a fluorophore, 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide could serve as a building block for optical sensors and imaging agents. Its emission properties, solubility, and stability under various conditions make it suitable for applications in fluorescence-based detection systems. Researchers explore its use in environmental monitoring, bioimaging, and chemical sensing .

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-4-2-1-3-5(13-8(10)11)6(4)7(12)14/h1-3,8H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJAKPXMWUOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=S)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)

![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)

![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)